
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities by interfering with various cellular processes such as DNA synthesis, protein synthesis, and cell signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA synthesis, leading to the inhibition of cell proliferation.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death process, in cancer cells. Moreover, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yields. Moreover, it has been extensively studied for its biological activities, making it a suitable candidate for further research. However, there are also some limitations associated with this compound. For example, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its biological activities. Furthermore, its potential toxicity and side effects need to be carefully evaluated before its clinical use.
Future Directions
There are several future directions for the research on 3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole. One possible direction is to investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and infectious diseases. Moreover, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 5-chloro-2-methoxybenzohydrazide with 3-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 5-chloro-2-methoxybenzohydrazide with 3-methylbenzohydrazide in the presence of a dehydrating agent such as thionyl chloride. Both methods have been reported to yield high purity and good yields of the target compound.
Scientific Research Applications
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its biological activities. It has been reported to possess potent antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. In addition, it has been shown to exhibit antifungal activity against several fungal strains. Moreover, it has been reported to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-4-3-5-11(8-10)16-18-15(19-21-16)13-9-12(17)6-7-14(13)20-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWOSLYRVULUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N'-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5325017.png)
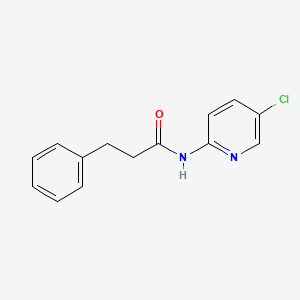
![N-benzyl-3-{[(2-methoxyethyl)(methyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5325029.png)
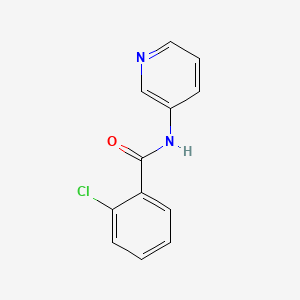
![N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5325051.png)
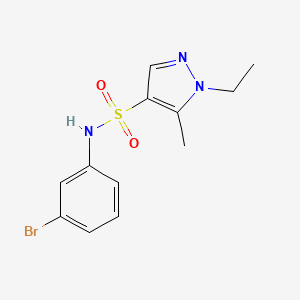
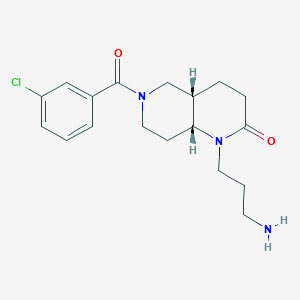
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325069.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5325076.png)
![7-acetyl-3-(allylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5325097.png)
![3-benzyl-1-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5325117.png)
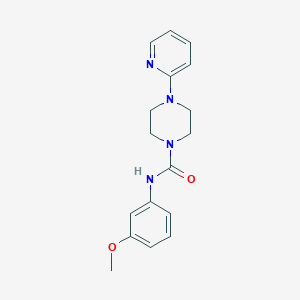
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5325125.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5325133.png)